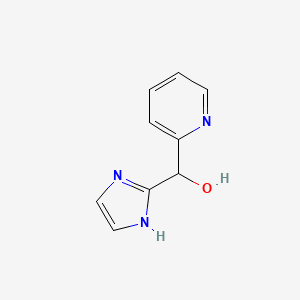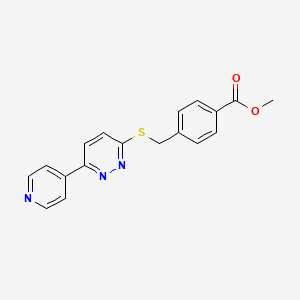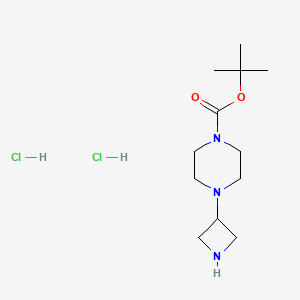![molecular formula C22H19N5O4 B2518760 ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 656831-82-2](/img/structure/B2518760.png)
ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolopyrimidine core, which is a privileged structure in drug discovery due to its bioactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from easily available precursors. Here’s a common synthetic route:
Formation of the pyrazolopyrimidine core: : This is usually achieved through a cyclization reaction involving an appropriately substituted pyrazole and a pyrimidine precursor under acidic or basic conditions.
Introduction of the acetamido group: : An acetylation reaction introduces the acetamido group to the core structure.
Esterification: : Finally, esterification with ethanol completes the synthesis.
Industrial Production Methods
Industrial-scale production might employ similar routes but optimized for efficiency, yield, and cost-effectiveness. Methods such as continuous flow synthesis could be utilized to enhance production rates and scalability.
化学反应分析
Types of Reactions It Undergoes
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : It may be reduced to its hydroxy or amine derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: : Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: : Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The products vary depending on the reactions. For instance, oxidation may yield carboxylic acids, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing other pyrazolopyrimidine derivatives with potential pharmacological activities.
Biology
The compound's bioactivity makes it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine
Industry
Beyond medicinal applications, it might be used in developing new materials or catalysts due to its unique structural properties.
作用机制
The mechanism by which ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects typically involves:
Molecular Targets: : Often targets enzymes such as kinases or other proteins involved in cellular signaling pathways.
Pathways Involved: : May interfere with signal transduction pathways, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Comparison with Other Pyrazolopyrimidine Derivatives
Compared to other pyrazolopyrimidine derivatives, this compound may exhibit unique properties due to its specific substitutions and ester group, affecting its bioavailability and binding affinity.
List of Similar Compounds
4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Ethyl 4-amino-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzoate
4-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamido)benzoic acid
属性
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFTYIXKNXSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518681.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)


![N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide](/img/structure/B2518690.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)

